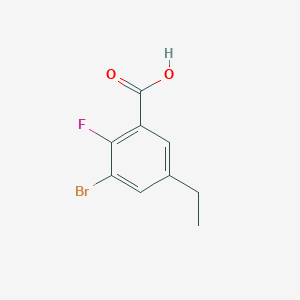

3-Bromo-5-ethyl-2-fluorobenzoic acid

Description

3-Bromo-5-ethyl-2-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 3, a fluorine atom at position 2, and an ethyl group at position 5 of the aromatic ring. Its molecular formula is C₉H₈BrFO₂, with a molecular weight of 263.06 g/mol. The compound is commercially available, as noted in CymitQuimica’s catalog, though pricing and large-scale synthesis protocols remain proprietary .

Properties

IUPAC Name |

3-bromo-5-ethyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJZEDPCIGEMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-2-fluorobenzoic acid typically involves the bromination, ethylation, and fluorination of benzoic acid derivatives. One common method includes:

Ethylation: The introduction of an ethyl group using ethyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination, ethylation, and fluorination processes under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine, ethyl, and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in concentrated form.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

While there is no direct information about "3-Bromo-5-ethyl-2-fluorobenzoic acid" itself, the search results offer insights into similar compounds and their applications, which can provide a basis for understanding the potential uses of the specified compound.

Scientific Research Applications

General Applications: Methyl 3-bromo-5-ethyl-2-fluorobenzoate is used as an intermediate in synthesizing complex organic molecules. It also has applications in studying enzyme-substrate interactions and biochemical assays, drug discovery, and the development of new pharmaceuticals. It serves as a precursor in synthesizing agrochemicals, dyes, and polymers.

Interaction mechanisms: The mechanism of action involves interactions with molecular targets like enzymes or receptors. The bromine, ethyl, and fluorine substituents influence the compound’s binding affinity and specificity. The fluorine atom enhances lipophilicity, which facilitates the compound’s passage through biological membranes. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with target proteins.

Similar Compounds and Applications:

- 3-Bromo-5-fluorobenzoic acid: Is a key intermediate in synthesizing anti-inflammatory and analgesic drugs. It is also used to formulate herbicides and pesticides, enhancing crop protection . In material science, it improves the thermal stability and mechanical properties of polymers and resins and plays a crucial role in organic synthesis as a versatile building block . It is also employed as a standard in analytical methods, aiding in detecting and quantifying related compounds in various samples .

- Ethyl 2-bromo-5-fluorobenzoate: Is used as a building block in synthesizing more complex organic molecules and pharmaceuticals. It is also used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules and is investigated for potential therapeutic applications, including as a precursor in synthesizing drugs targeting specific diseases. It is utilized in producing agrochemicals, dyes, and polymers.

Data Table

Because no search results provided information about "this compound", a table of potential uses based on the search results has been created.

Based on the structurally similar compound Ethyl 2-bromo-5-fluorobenzoate, the following activities may be exhibited:

- Antimicrobial Activity: It may exhibit inhibitory effects against various bacterial strains.

- Anticancer Properties: Research indicates potential efficacy in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in DNA replication and repair processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-2-fluorobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine, ethyl, and fluorine groups can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Ethyl vs. Nitro vs. Ethyl: The nitro group in 3-bromo-5-fluoro-2-nitrobenzoic acid introduces electron-withdrawing effects, favoring electrophilic substitution reactions, whereas the ethyl group is electron-donating . Positional Isomerism: 5-Bromo-2-fluorobenzoic acid (Br at position 5) exhibits distinct reactivity in coupling reactions compared to the target compound’s Br at position 3 .

Biological Activity

3-Bromo-5-ethyl-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, an ethyl group, and a fluorine atom attached to a benzoic acid framework. These substituents influence the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity to these targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit anticancer properties. A study highlighted that related compounds demonstrated significant growth inhibition against various cancer cell lines. For instance:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | HCT15 | 2.37 |

| This compound | PC-3 | 2.68 |

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

Benzofuran derivatives have shown promising anti-inflammatory activity, which may extend to related compounds like this compound. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell culture models .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:

- Absorption : The compound's solubility in water influences its absorption in biological systems.

- Distribution : It is expected to distribute widely due to its lipophilic nature.

- Metabolism : The compound may undergo metabolic transformations that affect its efficacy and safety profile.

Case Studies

- In Vivo Efficacy in Diabetic Models : A study evaluated the effects of related compounds on diabetic retinopathy models, showing that systemic administration could reduce retinal vascular leakage, a significant contributor to vision loss in diabetes .

- Toxicological Assessment : In toxicity studies, compounds similar to this compound exhibited low toxicity profiles at therapeutic doses, indicating potential safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.